Benz(c)acridine-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3123-27-1 |
|---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
benzo[c]acridine-7-carbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H |
InChI Key |
QEKSMGPWTCRUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Mechanistic Studies of Benz C Acridine 7 Carbonitrile
Retrosynthetic Analysis and Strategic Disconnections for Benz(c)acridine-7-carbonitrile Scaffolds
A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection involves the carbon-carbon bond of the nitrile group, suggesting a late-stage introduction of the cyano moiety onto a pre-formed benz(c)acridine core. This approach is often favored as it allows for the diversification of a common intermediate. This leads to a key precursor, a 7-halo-benz(c)acridine, which can then be subjected to cyanation reactions.
A second level of disconnection focuses on the construction of the benz(c)acridine framework itself. A logical approach is to break down the molecule into simpler, readily available starting materials. One common strategy involves a disconnection that leads to a three-component reaction, a powerful tool in synthetic chemistry for building molecular complexity in a single step. mit.edu This would typically involve the reaction of a naphthylamine derivative, an aldehyde, and a 1,3-dicarbonyl compound. mit.edursc.org This retrosynthetic pathway highlights the modularity of the synthesis, allowing for variations in each component to generate a library of substituted benz(c)acridine derivatives.
An alternative disconnection strategy for the benz(c)acridine core could involve a Friedländer annulation type reaction, a classical method for quinoline (B57606) and acridine (B1665455) synthesis. This would entail the condensation of an appropriately substituted aminonaphthalene derivative with a suitable carbonyl compound.
Classical and Contemporary Synthetic Pathways to Benz(c)acridine Derivatives
The synthesis of the benz(c)acridine skeleton, the core of this compound, can be achieved through a variety of classical and contemporary methods. These range from traditional condensation reactions to modern multi-component and metal-catalyzed approaches.
Cyclization Reactions in Acridine Core Formation
The formation of the acridine ring system is fundamentally a cyclization process. The Bernthsen acridine synthesis, a classical method, involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride at high temperatures. mit.edu While historically significant, this method often requires harsh conditions and may lack broad functional group tolerance.
More contemporary approaches often rely on intramolecular cyclization reactions of appropriately functionalized precursors. For instance, the cyclization of ortho-alkynyl-substituted biaryls can provide a direct route to polycyclic aromatic hydrocarbons and their aza-analogs. ntu.edu.sg Another strategy involves the intramolecular C-H activation and subsequent cyclization of N-aryl-aminobenzaldehyde derivatives. researchgate.net These methods offer greater control and milder reaction conditions compared to classical techniques.
Palladium-Catalyzed Cross-Coupling Approaches for Carbonitrile Introduction
The introduction of the carbonitrile group at the 7-position of the benz(c)acridine scaffold is a crucial step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of cyano groups. unibo.itrsc.org
A plausible synthetic route to this compound would involve the palladium-catalyzed cyanation of a 7-halo-benz(c)acridine precursor. This reaction typically employs a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a cyanide source. rsc.org Common cyanide sources include potassium cyanide, sodium cyanide, zinc cyanide, and less toxic alternatives like potassium hexacyanoferrate(II). researchgate.netgoogle.com The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often showing superior performance in the cyanation of aryl halides. rsc.org
While no specific examples of palladium-catalyzed cyanation on the benz(c)acridine system are readily available in the literature, numerous studies have demonstrated the successful cyanation of a wide range of (hetero)aryl halides, including complex polycyclic systems. mit.eduacs.orgscielo.br These precedents strongly suggest the feasibility of this approach for the synthesis of this compound. The reaction would likely proceed via the standard catalytic cycle of oxidative addition of the 7-halo-benz(c)acridine to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the desired nitrile product.
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1 mol%) | DMAC | 120 | 83-96 | researchgate.net |
| 2 | Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (1 mol%), NHC ligand | DMAc | 120 | Good | rsc.org |
| 3 | (Hetero)aryl Bromide/Triflate | KCN | Pd catalyst, phosphine ligand | aq. t-BuOH | rt - 40 | Excellent | mit.eduacs.org |
| 4 | Aryl Bromide | Cyanuric chloride | Pd/C (3.5 mol%), PPh₃ | Formamide | 130 | Good | rsc.org |
This table presents general conditions for the palladium-catalyzed cyanation of various aryl halides and is intended to be illustrative of the methodologies applicable to the synthesis of this compound.
Multi-Component Reactions Towards this compound Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single operation. mit.edudokumen.pub Several MCRs have been developed for the synthesis of the benz(c)acridine core. mit.edursc.org A common approach involves the one-pot condensation of a naphthylamine, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound such as dimedone. mit.edursc.org
The mechanism of this reaction is thought to proceed through a series of condensation and cyclization steps. Initially, the aldehyde reacts with the 1,3-dicarbonyl compound to form a Knoevenagel condensation product. Subsequently, the naphthylamine undergoes a Michael addition to this intermediate, followed by cyclization and dehydration to afford the tetrahydrobenzo[c]acridinone derivative. mdpi.com To obtain the fully aromatic benz(c)acridine system, a subsequent oxidation step would be required.
The key advantage of MCRs is their high atom economy and operational simplicity. By carefully choosing the starting materials, it is possible to introduce various substituents onto the benz(c)acridine scaffold. To synthesize a precursor for this compound, one could envision using a 1-naphthylamine (B1663977) derivative with a suitable substituent that can be later converted to a nitrile or a halogen for subsequent cyanation.
Table 2: Examples of Multi-Component Synthesis of Benz(c)acridine Derivatives
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield (%) | Reference |
| 1 | 1-Naphthylamine | Aromatic Aldehydes | Dimedone | p-Toluene sulfonic acid | Reflux | 7-Arylbenzo[c]acridine-5,6-diones | Good | rsc.org |
| 2 | 1-Naphthylamine | Aromatic Aldehydes | Dimedone | Poly(4-vinylpyridinum) trinitromethanide | - | Tetrahydrobenzo[c]acridin-8(9H)-one derivatives | High | rsc.org |
| 3 | Anilines | Aromatic Aldehydes | Dimedone | N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) | Solvent-free | Benzo[c]acridines | Good-High | rsc.org |
| 4 | 1-Naphthylamine | Aromatic Aldehydes | Dimedone | Iron(III)phosphate | - | 7,10,11,12-Tetrahydrobenzo[c]acridines | High | sci-hub.se |
This table showcases the versatility of multi-component reactions in constructing the benz(c)acridine core with various substituents.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to enhance its sustainability. The use of MCRs, as discussed previously, is inherently green due to high atom economy and reduced waste generation. mit.edu
Furthermore, the choice of catalysts and reaction media plays a crucial role. Many MCRs for benz(c)acridine synthesis have been developed using environmentally benign catalysts and solvent-free conditions or aqueous media. mit.edursc.org For the palladium-catalyzed cyanation step, significant progress has been made in developing water-soluble ligands and catalyst systems that allow the reaction to be performed in water, a green solvent. core.ac.uknih.gov The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) also contributes to a safer and more environmentally friendly process. researchgate.netgoogle.com The development of recyclable catalysts, such as palladium nanoparticles supported on various materials, further enhances the sustainability of these cross-coupling reactions. mdpi.com
Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the multi-component synthesis of the benz(c)acridine core, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. Screening different acid or base catalysts can significantly impact the reaction rate and yield. In some cases, solvent-free conditions or the use of microwave irradiation can accelerate the reaction and improve efficiency. mit.edu
For the palladium-catalyzed cyanation step, the optimization process is more complex. The choice of palladium precursor, ligand, cyanide source, base, solvent, and temperature all play interconnected roles. The ligand is particularly crucial, as it influences the stability and reactivity of the catalytic species. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to identify the optimal one for a specific substrate. The concentration of the cyanide source must also be carefully controlled, as excess cyanide can poison the catalyst. nih.gov The addition of co-catalysts, such as copper or zinc salts, has been shown to be beneficial in some cases by facilitating the transmetalation step and preventing catalyst deactivation. researchgate.net Careful optimization of these parameters, guided by mechanistic understanding, is essential for achieving a high-yielding and robust synthesis of this compound.
Investigation of Reaction Kinetics and Mechanistic Elucidation (e.g., via DFT) in this compound Formation
The formation of this compound is a process of significant interest in the field of heterocyclic chemistry, owing to the potential applications of this class of compounds. While specific, in-depth kinetic and Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively documented in publicly available literature, a mechanistic understanding can be constructed by drawing parallels with the synthesis of related benz(c)acridine derivatives and fundamental principles of organic reactions.
A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution (SNA_r) on a pre-functionalized Benz(c)acridine core. This typically starts with a Benz(c)acridine bearing a suitable leaving group, such as a halogen, at the 7-position. The 7-position in the benz[c]acridine (B1195844) system is known to be activated for nucleophilic aromatic substitution. science.gov
A proposed pathway for the synthesis of this compound is the reaction of 7-chloro-benz(c)acridine with a cyanide salt, such as sodium or potassium cyanide. The mechanism for this transformation is anticipated to proceed through a classic S_NAr pathway.
Proposed S_NAr Mechanism:
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 7-position of the Benz(c)acridine ring, which bears the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, and this resonance stabilization is crucial for the feasibility of the reaction. The presence of the electron-withdrawing nitrogen atom in the acridine core enhances the electrophilicity of the 7-position, thereby facilitating the nucleophilic attack.
Departure of the Leaving Group: In the subsequent step, the leaving group, in this case, the chloride ion (Cl⁻), is eliminated from the Meisenheimer complex. This restores the aromaticity of the benz(c)acridine ring system and results in the final product, this compound.
Kinetic Considerations:
The rate of this S_NAr reaction is expected to be dependent on the concentrations of both the 7-chloro-benz(c)acridine and the cyanide nucleophile. Therefore, the reaction is anticipated to follow second-order kinetics.
Rate = k[Benz(c)acridine-7-Cl][CN⁻]
Several factors can influence the reaction kinetics:
Nature of the Leaving Group: The rate of reaction is influenced by the ability of the leaving group to depart. Generally, for S_NAr reactions, the rate is not significantly dependent on the carbon-halogen bond strength, as the cleavage of this bond is not the rate-determining step. Instead, the electronegativity of the halogen can play a role in activating the ring towards nucleophilic attack.
Solvent: The choice of solvent is critical. Polar aprotic solvents, such as DMSO or DMF, are typically employed for S_NAr reactions as they can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic.
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate.
Mechanistic Elucidation via Density Functional Theory (DFT):
Geometry Optimization: The geometries of the reactants (7-chloro-benz(c)acridine and cyanide ion), the Meisenheimer intermediate, the transition state, and the products would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state).
Energy Profile: By calculating the energies of all species along the reaction coordinate, a reaction energy profile can be constructed. This profile would provide the activation energy (Eₐ) for the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The rate-determining step would be the one with the highest activation energy, which in this proposed mechanism is the formation of the Meisenheimer complex.
Natural Bond Orbital (NBO) Analysis: NBO analysis could be used to study the charge distribution and orbital interactions in the reactants and the Meisenheimer complex, providing further insight into the electronic changes that occur during the reaction.
Table of Hypothetical DFT Data for the Formation of this compound:
The following table presents hypothetical, yet plausible, data that could be obtained from a DFT study on the reaction of 7-chloro-benz(c)acridine with sodium cyanide. This data is illustrative and based on general principles of S_NAr reactions.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants (7-chloro-benz(c)acridine + NaCN) | 0.0 | C7-Cl: ~1.75 |
| Transition State 1 (Formation of Meisenheimer complex) | +15 to +25 | C7---CN: ~2.2, C7---Cl: ~1.8 |
| Meisenheimer Complex | -5 to -15 | C7-CN: ~1.45, C7-Cl: ~2.0 |
| Transition State 2 (Loss of Chloride) | -2 to +5 | C7-CN: ~1.4, C7---Cl: ~2.5 |
| Products (this compound + NaCl) | -20 to -30 | C7-CN: ~1.4 |
Note: The values in this table are illustrative and not based on actual experimental or computational results for this specific reaction.
Iii. Advanced Spectroscopic and Structural Characterization of Benz C Acridine 7 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the complex polycyclic framework of Benz(c)acridine-7-carbonitrile and its derivatives. doi.orgrsc.orgudhtu.edu.uaruc.dk The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide detailed information about the electronic environment and connectivity of each nucleus. doi.orgrsc.org
For instance, in derivatives of the closely related acridine (B1665455) scaffold, aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, often between 7.0 and 9.5 ppm. doi.orgnih.govnih.gov The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the aromatic rings. Similarly, the carbon atoms of the aromatic and nitrile groups can be precisely assigned in the ¹³C NMR spectrum. doi.orgrsc.orgudhtu.edu.ua The nitrile carbon, for example, typically appears in a characteristic downfield region.
Detailed NMR data for various acridine derivatives have been reported, illustrating the power of this technique. For example, in one study, the ¹H NMR spectrum of a substituted acridine derivative in DMSO-d₆ showed distinct signals for each proton, allowing for a complete structural assignment. nih.gov The coupling constants between adjacent protons were instrumental in confirming their relative positions on the aromatic rings. rsc.org
Interactive Data Table: Representative NMR Data for Acridine Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| Acridine Derivative | ¹H | 8.24 - 8.31 | d, dd | 8.2 - 8.3 | DMSO | nih.gov |
| Acridine Derivative | ¹H | 7.28 - 7.80 | m, ddd | 1.1 - 8.1 | DMSO | nih.gov |
| Substituted Acridine | ¹³C | 117.5 - 176.5 | DMSO | nih.gov | ||
| Phenylaminoacridine | ¹H | 7.07 - 8.59 | d, m, s | 8.6 - 8.9 | DMSO-d₆ | rsc.org |
Note: This table presents a generalized range based on published data for related acridine structures. Specific values for this compound may vary.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS)
Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for confirming the molecular formula and elucidating the fragmentation pathways of this compound and its derivatives. doi.orgnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition with a high degree of confidence. doi.orgnih.gov
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds, often producing a protonated molecule [M+H]⁺. massbank.eumassbank.eu The fragmentation of this molecular ion upon collision-induced dissociation (CID) provides valuable structural information. The fragmentation pattern of Benz(c)acridine, for example, reveals characteristic losses of small neutral molecules, aiding in the structural confirmation. massbank.eumassbank.eu
For this compound, with a molecular formula of C₁₈H₁₀N₂, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. nih.gov The fragmentation in MS/MS experiments would likely involve the loss of HCN from the nitrile group, a characteristic fragmentation for aromatic nitriles.
Interactive Data Table: Mass Spectrometry Data for Benz(c)acridine
| Ion | m/z (Observed) | Technique | Fragmentation Products (m/z) | Reference |
| [M+H]⁺ | 230.0964 | ESI-ITFT | 202.0777 | massbank.eu |
| [M+H]⁺ | 230.0964 | LC-ESI-QFT | Not specified | massbank.eu |
Note: This data is for the parent Benz(c)acridine. The addition of a carbonitrile group would increase the mass accordingly.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
For derivatives of benz[c]acridine (B1195844), X-ray crystallography has been used to determine the planarity of the acridine ring system and the orientation of substituent groups. researchgate.net The crystal packing is often characterized by π–π stacking interactions between the aromatic rings of adjacent molecules, as well as other non-covalent interactions like hydrogen bonds and C–H⋯π interactions. researchgate.netscispace.com These interactions play a crucial role in the supramolecular architecture of the solid state. researchgate.net
In a study of a related acridine derivative, the crystal structure revealed that the molecules were arranged in stacks along a crystallographic axis, with significant π–π interactions between the acridine rings. researchgate.net The dihedral angle between the acridine ring system and a substituent benzene (B151609) ring was also precisely determined. researchgate.net
Interactive Data Table: Selected Crystallographic Parameters for an Acridine Derivative
| Parameter | Value | Unit | Significance | Reference |
| Dihedral Angle (Acridine-Benzene) | 6.4 (2) | ° | Orientation of substituent | researchgate.net |
| Centroid-Centroid Distance (π–π) | 3.536 (2)–3.894 (2) | Å | Strength of π-stacking | researchgate.net |
| Crystal System | Triclinic | - | Crystal symmetry | researchgate.net |
| Space Group | P-1 | - | Arrangement of molecules | researchgate.net |
Note: Data is for a related acridine derivative and serves as an illustrative example.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular conformation of this compound. rsc.orgsapub.orgnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. libretexts.orgfrontiersin.org
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the C≡N stretch of the nitrile group, typically observed in the range of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the acridine core would appear in the 1650-1450 cm⁻¹ region. libretexts.org The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, would be found in the 900-675 cm⁻¹ range. libretexts.org
FT-IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy provides complementary information and is often better for analyzing non-polar bonds and symmetric vibrations. sapub.org
Interactive Data Table: Characteristic Vibrational Frequencies for Relevant Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | FT-IR, Raman |
| Aromatic C-H | Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1600 - 1450 | FT-IR, Raman |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | FT-IR |
Note: These are general ranges and the exact positions of the bands for this compound will be specific to its structure.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Transitions
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as fluorescence reveals information about the de-excitation pathways.
The UV-Vis spectra of acridine derivatives typically show strong absorption bands in the UV region, corresponding to π-π* transitions within the extended aromatic system. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine core. For example, the introduction of a nitrile group can influence the electronic transitions and lead to shifts in the absorption maxima.
Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many acridine derivatives are known to be fluorescent, and their emission spectra, quantum yields, and lifetimes are important photophysical parameters. researchgate.netbeilstein-journals.org The fluorescence properties can be modulated by factors such as solvent polarity and the presence of other interacting molecules.
Interactive Data Table: Representative Photophysical Data for Acridine Derivatives
| Compound Type | λ_abs (nm) | λ_em (nm) | Solvent | Significance | Reference |
| Acridine Derivatives | 350 - 450 | Not specified | Various | π-electron energy levels | researchgate.net |
| Bis(coumarin-1,2,3-triazolyl)benzenes | ~350 - 420 | ~450 - 550 | DMSO | Structure-property relationship | researchgate.net |
Note: This table provides a general overview based on related compounds. The specific photophysical properties of this compound would need to be experimentally determined.
Iv. Theoretical and Computational Investigations of Benz C Acridine 7 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benz(c)acridine-7-carbonitrile, which arise from its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. This information is crucial for predicting its stability, spectroscopic characteristics, and how it will interact with other chemical species. The insights gained from these calculations can guide the rational design of new materials and molecules with desired properties.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometric structure of molecules. researchgate.net By calculating the electron density, DFT methods can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule in its ground state. conicet.gov.aracs.org For this compound, DFT calculations would likely show a largely planar geometry for the fused aromatic ring system, a feature common to acridine-based compounds. science.gov
Time-Dependent Density Functional Theory (TD-DFT) extends these principles to study the geometries of electronically excited states. nih.govwest-code.org Comparing the optimized geometries of the ground state (S₀) and the first excited state (S₁) can reveal structural changes upon photoexcitation. For aromatic molecules, it is common to observe changes in bond lengths, which can indicate a shift in the electronic distribution and bonding character in the excited state. utwente.nl While TD-DFT is a powerful tool, studies have shown that the accuracy of excited-state geometries can be more sensitive to the choice of the functional compared to ground-state calculations. nih.govresearchgate.net
Below is a representative table illustrating the type of geometric data obtained from DFT calculations for a molecule similar to this compound.
| Parameter | Ground State (S₀) Value | Excited State (S₁) Value | Method/Basis Set |
|---|---|---|---|
| C-C (aromatic) Bond Length | ~1.40 Å | ~1.42 Å | B3LYP/6-311G(d,p) |
| C-N (in acridine (B1665455) ring) Bond Length | ~1.37 Å | ~1.39 Å | |
| C-CN Bond Length | ~1.44 Å | ~1.43 Å | |
| C-N-C Bond Angle | ~118° | ~119° | CAM-B3LYP/6-311+G(d,p) |
| Planarity (Dihedral Angle) | <1° | ~1.5° |
Ab initio (from first principles) methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a high level of theory for studying electronic excitations. researchgate.netnih.gov These methods are particularly useful for describing the electronic transitions that give rise to UV-visible absorption spectra. By calculating the energy difference between the ground state and various excited states, it is possible to predict the wavelengths of maximum absorption (λ_max). researchgate.net
The calculations also yield the oscillator strength for each transition, which is a theoretical measure of the intensity of the corresponding spectral band. researchgate.net A high oscillator strength suggests a high probability for that electronic transition to occur. For this compound, these calculations would likely predict intense π→π* transitions, which are characteristic of extended aromatic systems. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. acs.org
The following table shows representative data that would be generated from ab initio calculations for predicting spectroscopic properties.
| Transition | Excitation Energy (eV) | Predicted λ_max (nm) | Oscillator Strength (f) | Method |
|---|---|---|---|---|
| S₀ → S₁ | 3.10 | 400 | 0.25 | CASPT2//CASSCF |
| S₀ → S₂ | 3.54 | 350 | 0.68 | |
| S₀ → S₃ | 4.13 | 300 | 0.15 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a solution or a solid crystal. These simulations model the intermolecular forces that govern how molecules interact with each other and with their environment. nih.gov
The simulations rely on a force field, which is a set of parameters that define the potential energy of the system based on the positions of its constituent atoms. frontiersin.org By solving Newton's equations of motion for a system of many molecules, MD can simulate processes like self-assembly, solvation, and diffusion. For this compound, MD could be used to study how π-π stacking interactions and electrostatic forces influence its aggregation in solution or its packing in a crystal lattice. Such simulations can be run under different conditions (e.g., constant temperature and volume, known as an NVT ensemble) to understand how these factors affect its macroscopic properties. frontiersin.org
Frontier Molecular Orbital (FMO) Analysis and Reaction Path Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sciensage.info The energy and shape of these orbitals for this compound can be calculated using quantum chemical methods.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO represents the lowest energy state for an incoming electron and is associated with the molecule's ability to accept electrons, indicating sites for nucleophilic attack. wuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, the presence of the electron-withdrawing nitrile group and the nitrogen heteroatom in the acridine core would significantly influence the energy and localization of these orbitals, thereby dictating its reactivity in chemical reactions.
The table below provides typical FMO data for aromatic nitrile compounds.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.2 | Indicates electron-donating capability. |
| LUMO Energy | -2.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.7 | Relates to chemical stability and electronic transitions. |
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. At a theoretical level, this involves developing quantitative models (QSAR) that relate computed molecular descriptors to an observed activity. diva-portal.orgceon.rs For this compound, theoretical SAR would involve calculating a range of descriptors from its computed structure.
These descriptors can be categorized as:
Electronic: such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electrostatic and reactive properties.
Steric: such as molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a binding site.
Hydrophobic: such as the partition coefficient (logP), which describes its solubility and ability to cross biological membranes.
By analyzing these descriptors for a series of related benz(c)acridine derivatives, a theoretical model can be built to predict the activity of new, unsynthesized compounds. rsc.org This approach allows for the virtual screening of large libraries of molecules and the rational design of compounds with optimized properties, guiding synthetic efforts toward the most promising candidates. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry, features present in this compound, are candidates for materials with non-linear optical (NLO) properties. These properties describe how a material's optical characteristics change under intense light, such as that from a laser. Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO response of a molecule. researchgate.netbohrium.com
Key NLO properties that can be calculated include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): Related to second-harmonic generation (frequency doubling), a key property for electro-optic materials. nih.govmdpi.com
Second Hyperpolarizability (γ): Associated with third-harmonic generation and other third-order NLO effects. mdpi.com
The presence of the electron-donating acridine ring system and the electron-withdrawing nitrile group creates a donor-π-acceptor (D-π-A) motif, which is known to enhance NLO properties. dntb.gov.ua Computational predictions of β and γ can identify promising candidates for applications in optical communications, data storage, and photonics. nih.govmdpi.com
The following table presents typical calculated NLO properties for a D-π-A molecule of similar complexity.
| Property | Calculated Value (a.u.) | Significance |
|---|---|---|
| Mean Polarizability (α) | 250 | Overall electronic response to an electric field. |
| First Hyperpolarizability (β_tot) | 1500 | Indicates potential for second-order NLO applications. |
| Second Hyperpolarizability (γ) | 8.5 x 10⁵ | Indicates potential for third-order NLO applications. |
V. Chemical Reactivity and Derivatization Strategies for Benz C Acridine 7 Carbonitrile
Nucleophilic and Electrophilic Substitution Reactions on the Benz(c)acridine Core
The benz(c)acridine nucleus is susceptible to both nucleophilic and electrophilic substitution reactions, although the positions of these attacks can vary based on the reaction conditions and the nature of the attacking species.
Nucleophilic Substitution: The electron-deficient nature of the acridine (B1665455) ring system, caused by the presence of the nitrogen atom, makes it prone to nucleophilic attack. numberanalytics.com Generally, in acridine and its derivatives, the C-9 position is the most susceptible to nucleophiles. informativejournals.comthieme-connect.com However, in benz(c)acridine-7-carbonitrile, the reactivity landscape is more complex. The cyano group at the 7-position can also be a site for nucleophilic addition. smolecule.com
Common nucleophilic substitution reactions include:
Amination: Reaction with nucleophiles like sodium amide (NaNH₂) in liquid ammonia (B1221849) can introduce an amino group onto the acridine core, typically at the 9-position, to form aminoacridine derivatives. ptfarm.pl
Alkoxylation and Aryloxylation: Alkoxides and phenoxides can react with activated acridine systems, such as 9-chloroacridines, to yield the corresponding ether derivatives. rsc.org
Electrophilic Substitution: Electrophilic substitution reactions on the acridine ring system generally occur on the benzenoid rings rather than the central pyridine (B92270) ring. informativejournals.com The directing influence of the fused benzene (B151609) rings and the existing substituents determines the regioselectivity of these reactions. In the case of acridine itself, electrophilic attack often leads to di-substitution at the 2- and 7-positions. ptfarm.pl For this compound, electrophilic substitutions are expected to occur on the benzo rings. evitachem.com
Key electrophilic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings. ptfarm.pl
Halogenation: Reactions with halogens like bromine can result in the formation of bromo-substituted derivatives. thieme-connect.com
Table 1: Regioselectivity in Substitution Reactions of Acridine Derivatives
| Reaction Type | Reagent | Typical Position of Attack on Acridine | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaNH₂ | C-9 | ptfarm.pl |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C-2 and C-7 | ptfarm.pl |
| Electrophilic Substitution (Halogenation) | Br₂ | C-2 and C-7 | thieme-connect.com |
Functional Group Transformations of the Carbonitrile Moiety
The carbonitrile (-C≡N) group at the 7-position of this compound is a versatile functional handle that can be transformed into various other functional groups, significantly expanding the synthetic utility of this scaffold.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (benz(c)acridine-7-carboxylic acid) or a primary amide (benz(c)acridine-7-carboxamide) as an intermediate. acs.org
Reduction: The carbonitrile can be reduced to a primary amine (7-(aminomethyl)benz(c)acridine). evitachem.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.ukacs.org
Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce various alkyl or aryl side chains at the 7-position.
Cycloaddition Reactions: The nitrile group can participate in 1,3-dipolar cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.
Table 2: Key Functional Group Transformations of the Carbonitrile Moiety
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | acs.org |
| Hydrolysis (partial) | H₂SO₄/AcOH | Amide (-CONH₂) | acs.org |
| Reduction | LiAlH₄ or H₂/catalyst | Primary Amine (-CH₂NH₂) | evitachem.comchemguide.co.ukacs.org |
| Addition of Grignard Reagent | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(O)R) | |
| Cycloaddition | NaN₃ | Tetrazole |
Formation of Coordinated Complexes with Metal Centers
The nitrogen atom in the acridine ring system possesses a lone pair of electrons, making it a potential coordination site for metal ions. Acridine and its derivatives are known to form coordination complexes with various transition metals. These complexes can exhibit interesting photophysical, electronic, and catalytic properties. The formation of metal complexes with this compound could involve coordination through the acridine nitrogen. The nitrile nitrogen could also potentially act as a coordination site, leading to the formation of multinuclear complexes or coordination polymers.
Cycloaddition Reactions Involving the Benz(c)acridine System
The polycyclic aromatic system of benz(c)acridine can participate in cycloaddition reactions, particularly those that disrupt the aromaticity of one of the rings. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing complex polycyclic structures. Intramolecular Diels-Alder reactions of appropriately substituted benz(c)acridine precursors can lead to the formation of new fused ring systems. thieme-connect.de Additionally, 1,3-dipolar cycloaddition reactions can occur across the double bonds of the aromatic system, offering a pathway to novel heterocyclic structures fused to the benz(c)acridine core. mdpi.org
Strategies for Regioselective and Stereoselective Functionalization
Achieving regioselective and stereoselective functionalization of the complex this compound framework is a significant synthetic challenge.
Regioselectivity:
Directing Groups: The strategic placement of directing groups on the benz(c)acridine core can control the position of subsequent electrophilic or nucleophilic attacks. For instance, the nitrile group itself can act as a directing group in certain metal-catalyzed C-H functionalization reactions. rsc.org
Catalyst Control: The choice of catalyst and ligands in transition metal-catalyzed cross-coupling and C-H activation reactions can profoundly influence the regioselectivity of the functionalization. rsc.orgnih.gov Different metal catalysts can favor different positions on the aromatic system. snnu.edu.cn
Stereoselectivity:
Chiral Auxiliaries: The use of chiral auxiliaries attached to the benz(c)acridine scaffold can direct the stereochemical outcome of subsequent reactions, leading to the formation of a specific enantiomer or diastereomer.
Asymmetric Catalysis: Enantioselective synthesis can be achieved using chiral catalysts. For example, asymmetric hydrogenation of a double bond within a benz(c)acridine derivative or the stereoselective cyclization of a prochiral precursor can yield enantiomerically enriched products. researchgate.net The stereochemistry of metabolites of related compounds like 7-methylbenz[c]acridine has been studied, indicating that enzymatic reactions can proceed with high stereoselectivity. nih.gov
Vi. Exploration of Benz C Acridine 7 Carbonitrile in Materials Science and Photophysical Applications
Design Principles for Organic Electronic Devices (e.g., OLEDs, OSCs)
The design of organic molecules for electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) hinges on the precise tuning of their electronic energy levels (HOMO and LUMO), charge transport characteristics, and photophysical properties. Benz(c)acridine derivatives are promising candidates due to their rigid, planar aromatic structure which facilitates intermolecular π-π stacking, crucial for efficient charge transport.
The Benz(c)acridine core acts as a robust chromophore. The introduction of a carbonitrile (-CN) group at the 7-position significantly influences its electronic properties. The nitrile group is a potent electron-withdrawing group, which generally leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This modification can enhance electron injection and transport, making such compounds suitable for use as electron-transporting or emissive materials in OLEDs.
In the context of OLEDs, acridine-based materials have been successfully employed as host materials for phosphorescent emitters and as hole-transporting layers. For instance, small molecules incorporating dimethyl acridine (B1665455) moieties have demonstrated excellent performance as hole-transporting materials in phosphorescent OLEDs, in some cases surpassing the efficiency of standard materials like TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane). mdpi.com Fusing acridine with other aromatic systems like benzofuran (B130515) or benzothiophene (B83047) has also yielded high-performance Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, achieving high external quantum efficiencies (EQEs) up to 27.7% with reduced efficiency roll-off. rsc.org
The design principle for Benz(c)acridine-7-carbonitrile would involve leveraging its expected high electron affinity (due to the -CN group) and the high triplet energy potential of the parent acridine scaffold. A high triplet energy is particularly critical for host materials in blue phosphorescent OLEDs to prevent energy back-transfer from the dopant. The rigid structure of this compound would also contribute to a high glass transition temperature, imparting thermal stability and longevity to the devices.
Photophysical Behavior of this compound in Various Environments
The photophysical properties of molecules like this compound are highly sensitive to their local environment, including solvent polarity and temperature. This sensitivity stems from changes in the electronic distribution upon photoexcitation.
The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key photophysical parameters. For this compound, the presence of the electron-withdrawing nitrile group on the aromatic core suggests the formation of an intramolecular charge-transfer (ICT) state upon excitation.
Table 1: Photophysical Properties of a Polarity-Sensitive Acridine-Dicyanoisophorone Probe in Various Solvents This table illustrates the typical behavior of a cyano-substituted acridine derivative, which can be considered analogous to the expected behavior of this compound.
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Toluene (B28343) | 2.4 | 553 | 0.005 |
| Dichloromethane | 8.9 | 572 | 0.041 |
| Acetone | 20.7 | 583 | 0.152 |
| Acetonitrile | 37.5 | 586 | 0.235 |
| Methanol | 32.7 | 594 | 0.356 |
| Data sourced from Peng, H.-Y., et al. (2022). Analyst. rsc.org |
Solvatochromism: Molecules with a significant difference in dipole moment between their ground and excited states often exhibit solvatochromism, where the color of their absorption or emission spectra changes with solvent polarity. nih.gov For this compound, the ICT character suggests that the excited state is more polar than the ground state. Consequently, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission. The aforementioned acridine-dicyanoisophorone probe, for instance, shows a significant red-shift of 41 nm in its emission maximum when moving from nonpolar toluene to polar methanol. rsc.org This pronounced solvatochromic behavior is a direct consequence of the stabilization of the ICT excited state by the polar solvent environment.
Thermochromism: Thermochromism, a change in color with temperature, can also be observed in such materials. This effect can arise from several factors, including temperature-dependent changes in molecular conformation, aggregation state, or the polarity of the surrounding medium. For materials in a polymer matrix, a thermochromic transition can occur as the polymer undergoes a phase transition, altering the local environment around the dye molecule.
Development of Fluorescent Probes and Sensors Based on this compound
The sensitivity of the fluorescence of acridine derivatives to their environment makes them excellent candidates for fluorescent probes and sensors. The core principle involves designing a molecule where the interaction with a specific analyte (e.g., metal ions, pH, viscosity) triggers a measurable change in the fluorescence signal (intensity, wavelength, or lifetime).
The this compound framework is well-suited for this purpose. The nitrogen atom in the acridine ring can act as a binding site for analytes like protons (for pH sensing) or metal ions. The carbonitrile group, by modulating the electronic properties, can enhance the sensitivity and selectivity of the sensing process. For example, acridine-based probes have been developed that show a "turn-on" or "turn-off" fluorescence response upon binding to specific metal ions. nih.gov The interaction with the analyte alters the ICT character or can lead to chelation-enhanced fluorescence (CHEF), where the binding event restricts non-radiative decay pathways. The strong solvatochromism suggests that this compound could be a promising scaffold for developing probes that report on the polarity of microenvironments, such as within biological cells or polymer films. rsc.org
Charge Transport and Excitonic Properties in Organic Thin Films
Efficient charge transport is fundamental to the performance of organic electronic devices. In organic semiconductors, charges typically move via a "hopping" mechanism between localized states on adjacent molecules. nih.gov The efficiency of this process is governed by the electronic coupling between molecules (related to their proximity and orientation) and the energetic disorder of the material.
The planar structure of this compound is advantageous for promoting the necessary π-π stacking in thin films, which enhances electronic coupling and facilitates charge transport. The introduction of the polar carbonitrile group can influence molecular packing and may increase the electron affinity of the material, potentially leading to n-type (electron) transport behavior.
While specific mobility values for this compound are not documented, acridine-based materials have been shown to function effectively in charge-transporting roles in OLEDs. mdpi.com The performance of these devices relies on the balanced transport of holes and electrons within the device structure. The excitonic properties, which describe the behavior of the bound electron-hole pairs (excitons) formed after charge injection, are also critical. The rigid molecular structure helps to minimize non-radiative decay from vibrational relaxation, leading to higher emission efficiencies. Understanding and controlling the morphology of the thin film is paramount, as defects and grain boundaries can act as traps for charge carriers, impeding device performance. arxiv.org
Applications in Advanced Imaging and Chemo/Biosensing (Excluding clinical imaging)
Beyond clinical applications, the fluorescent properties of this compound open doors for its use in advanced materials imaging and environmental sensing. Its sensitivity to local polarity makes it a potential tool for mapping variations in polymer films or other materials. For instance, it could be used to monitor curing processes in polymers or to detect solvent ingress.
In the realm of chemosensing, probes based on this scaffold could be developed for environmental monitoring. For example, sensors could be designed for the detection of specific metal ion pollutants in water, where the binding event would trigger a distinct color change in fluorescence, allowing for visual or spectroscopic detection. Acridine derivatives have been successfully used for subcellular imaging, where they accumulate in specific organelles like lysosomes based on local pH, demonstrating their utility in mapping chemical environments at a microscopic level. researchgate.net This capability can be extended to materials science for imaging chemical gradients on surfaces or at interfaces.
Vii. Biological Interactions and Mechanistic Insights of Benz C Acridine 7 Carbonitrile Excluding Clinical/safety/dosage
Molecular Recognition and Binding to Biomolecules (e.g., DNA, RNA, Proteins)
The planar, aromatic structure of the benz(c)acridine core is fundamental to its ability to interact with various biomolecules. Like many acridine-based compounds, its derivatives are recognized for their capacity to bind to nucleic acids and proteins through various non-covalent interactions.
The ability of acridine (B1665455) derivatives to insert themselves between the base pairs of DNA, a process known as intercalation, is a well-documented phenomenon. nih.govfarmaciajournal.com This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic ring system of the compound and the nitrogenous bases of DNA. mdpi.com The insertion of the molecule into the DNA double helix causes structural distortions, such as unwinding and lengthening of the DNA strand, which can interfere with cellular processes like DNA replication and transcription. farmaciajournal.com
Spectroscopic studies are commonly employed to characterize these binding events. The interaction typically results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength) in the compound's absorption spectrum, which are indicative of intercalation. farmaciajournal.comrsc.org While classical intercalation is a primary binding mode, some derivatives may also bind to the grooves of the DNA helix or engage in partial intercalation. mdpi.com
Structurally related compounds, such as benzo[c]quinolizinium derivatives, have been shown to bind to DNA with moderate affinity. beilstein-journals.org The binding constants for these interactions provide a quantitative measure of the binding strength.
| Compound | Binding Constant (Kb) [M-1] | Reference |
|---|---|---|
| Benzo[c]quinolizinium Derivative 1 | 6.0 x 104 | beilstein-journals.org |
| Benzo[c]quinolizinium Derivative 2 | 11 x 104 | beilstein-journals.org |
Beyond nucleic acids, benz(c)acridine derivatives can interact with proteins, particularly by targeting the active sites of enzymes. These interactions are governed by a range of non-covalent forces, including hydrogen bonds, C–H···π interactions, and other electrostatic or hydrophobic contributions. nih.govrsc.org
For instance, a series of novel benzo[c]acridine-diones have been designed and synthesized as potential tubulin polymerization inhibitors. researchgate.net Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, a key protein involved in microtubule formation and dynamics. researchgate.net This binding prevents the normal function of microtubules, which are critical for cell division. Other acridine derivatives have been investigated as inhibitors of topoisomerases I and II, enzymes that are essential for managing DNA topology during replication. mdpi.combenthamdirect.com
Enzyme Inhibition Studies and Mechanistic Pathways (In Vitro)
The binding of benz(c)acridine derivatives to enzymes can lead to the inhibition of their catalytic activity. As noted, tubulin and topoisomerases are significant targets for this class of compounds.
Studies on benzo[c]acridine-diones demonstrated that they inhibit tubulin polymerization in a dose-dependent fashion, a mechanism similar to that of the well-known antimitotic agent colchicine. researchgate.net The cytotoxic activity of these compounds against various cancer cell lines highlights the functional consequence of this enzyme inhibition. researchgate.net Similarly, certain 9-aminoacridine (B1665356) derivatives have been shown to inhibit topoisomerase activity, which disrupts DNA replication and repair, ultimately triggering programmed cell death. benthamdirect.com
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.23 | researchgate.net |
| A2780 (Ovarian) | 6.11 | researchgate.net |
| PC3 (Prostate) | 7.54 | researchgate.net |
Cellular Uptake and Subcellular Localization Studies (In Vitro/Cell Culture)
For a compound to exert its biological effects, it must first be able to cross the cell membrane and reach its intracellular targets. While direct studies on the cellular uptake of Benz(c)acridine-7-carbonitrile are scarce, research on related derivatives provides some insight. The synthesis of Benz(c)acridine-1,2,3-triazole derivatives for applications in living cell imaging suggests that the benz(c)acridine scaffold can be modified to create compounds that are cell-permeable. The inherent lipophilicity of the aromatic ring system likely facilitates passive diffusion across the plasma membrane. The ultimate subcellular localization would depend on the specific physicochemical properties of the derivative and its affinity for various organelles and macromolecules.
Induction of Specific Cellular Pathways and Signal Transduction Cascades (In Vitro)
The molecular interactions of benz(c)acridine derivatives, particularly the inhibition of key enzymes, can trigger specific cellular signaling pathways, often culminating in cell death.
Research has shown that benzo[c]acridine-diones can induce cell-cycle arrest at the G2/M phase, which is consistent with their activity as tubulin polymerization inhibitors. researchgate.net This disruption of the cell cycle is a potent trigger for apoptosis (programmed cell death). At higher concentrations, these compounds were also observed to cause necrosis. researchgate.net Other acridine derivatives that inhibit topoisomerase have been found to induce apoptosis by halting the cell cycle in the S phase. benthamdirect.com These findings indicate that compounds based on the benz(c)acridine structure can activate intrinsic cell death pathways as a result of the cellular stress caused by DNA damage or mitotic disruption.
Photodynamic Mechanisms and Reactive Oxygen Species Generation (In Vitro)
Photodynamic therapy (PDT) is a modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS). nih.gov Some acridine-based drugs are known to participate in electron transfer reactions, which can lead to oxidative stress and the formation of ROS. nih.govresearchgate.net For example, certain acridine derivatives can either donate or accept electrons from the DNA double helix, initiating a cascade that generates ROS. nih.gov
Structurally similar compounds like benzo[c]quinolizinium derivatives have been explored for their potential as photosensitizers for DNA damage. beilstein-journals.org This suggests that the benz(c)acridine core could potentially exhibit photodynamic properties. Upon activation with light of a specific wavelength, the molecule could transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS that can damage cellular components like lipids, proteins, and nucleic acids. nih.gov
However, it is important to note a conflicting study where electron spin resonance (ESR) spectroscopy was used to measure radical production. In that research, both carcinogenic and noncarcinogenic benz[c]acridines did not produce detectable amounts of free radicals, in contrast to other compounds known to induce apoptosis through radical-mediated mechanisms. nih.gov This indicates that while some derivatives may act via ROS generation, it may not be a universal mechanism for all compounds in this class.
Viii. Advanced Analytical Methodologies for Detection and Quantification of Benz C Acridine 7 Carbonitrile
Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) with Advanced Detection
Chromatographic techniques are fundamental in the analysis of azaarenes, providing the necessary separation from complex sample mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established methods, while Supercritical Fluid Chromatography (SFC) is an emerging powerful alternative.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with fluorescence detection, is a highly sensitive method for the determination of azaarenes like benz(c)acridine. researchgate.net Fast and efficient separations of azaarenes with two to five rings can be achieved in under 20 minutes using both reverse-phase and adsorbent packings. nih.gov For most azaarenes, a detection limit of 1 ng can be achieved with an A 254-NM UV detector. nih.gov In a comparative study of analytical methods for 20 azaarenes, HPLC with fluorescence detection demonstrated high sensitivity, with detection limits as low as 0.05 µg/L for some compounds. researchgate.net However, the separation of certain isomers can be challenging. researchgate.net
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of azaarenes. nih.gov It offers excellent separation efficiency, particularly for complex mixtures of isomers. researchgate.net For instance, the resolution factor in GC-MS has been shown to be higher than in HPLC-fluorescence for the separation of various azaarenes. researchgate.net The metabolism of benz(c)acridine has been studied using GC/MS, which was instrumental in identifying the predominant metabolic pathways of epoxidation and hydrolysis to dihydrodiols. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that combines the advantages of both gas and liquid chromatography. teledynelabs.commdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering high efficiency and rapid separations. teledynelabs.com SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds. teledynelabs.com While specific applications of SFC for the direct analysis of Benz(c)acridine-7-carbonitrile are not extensively documented, its utility in separating complex mixtures in pharmaceutical and environmental analysis suggests its potential for this class of compounds. teledynelabs.commdpi.com SFC can be coupled with various detectors, including mass spectrometry, to provide comprehensive analytical data. mdpi.com
Table 1: Comparison of Chromatographic Techniques for Azaarene Analysis
| Technique | Detector | Advantages | Disadvantages | Reported Detection Limit for Benz(c)acridine |
|---|---|---|---|---|
| HPLC | Fluorescence | High sensitivity | Lower resolution for some isomers | Not explicitly stated for the nitrile, but low µg/L to ng ranges for the parent compound. |
| GC | Mass Spectrometry (MS) | Excellent separation of isomers, provides structural information | May require derivatization for some compounds | 1.50 µg/L for benz[c]acridine (B1195844). |
| SFC | Various (including MS) | Fast analysis, reduced organic solvent use, suitable for a wide range of analytes | Less commonly applied for routine azaarene analysis compared to HPLC and GC | Data not available for this compound. |
Electrochemical Analysis and Voltammetric Techniques
Electrochemical methods, including voltammetry, offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. While specific studies on the electrochemical behavior of this compound are limited, the general principles can be applied to aza-polycyclic aromatic hydrocarbons (aza-PAHs). These compounds can undergo redox reactions, which can be exploited for their detection. nih.govnih.gov
Techniques such as differential pulse voltammetry and adsorptive stripping voltammetry have been successfully used for the determination of trace amounts of nitrated polycyclic aromatic hydrocarbons, achieving detection limits in the nanomolar range. tiscali.cz The development of modular electrochemical synthesis routes for aza-PAHs highlights the electrochemical activity of this class of compounds. nih.govnih.gov The electrochemical properties of acridine (B1665455) derivatives are influenced by factors such as N-protonation, which can alter the electron density distribution within the molecule. rsc.org Further research is needed to establish specific voltammetric methods for this compound, which would likely involve optimizing parameters such as the supporting electrolyte, pH, and electrode material to achieve the desired sensitivity and selectivity.
Spectroscopic Methods for Trace Analysis (e.g., Resonance Raman, SERS)
Spectroscopic techniques provide valuable information about the molecular structure and can be exceptionally sensitive for trace analysis.
Raman Spectroscopy: The Raman spectra of methyl-substituted benz[c]acridines have been recorded to elucidate their interaction with DNA. nih.gov These studies show that the compounds interact not only with the base pairs but also with the sugar-phosphate backbone of DNA. nih.gov This indicates that Raman spectroscopy can be a powerful tool to study the biological interactions of benz(c)acridine derivatives.
Resonance Raman Spectroscopy: This technique can provide enhanced sensitivity and selectivity for specific chromophores within a molecule. nih.gov By tuning the excitation wavelength to match an electronic transition of the analyte, the Raman scattering from the associated vibrational modes is significantly intensified. Given the aromatic nature of this compound, it is expected to have strong electronic transitions in the UV-visible region, making it a suitable candidate for Resonance Raman analysis. This could be particularly useful for selectively probing the acridine core or the carbonitrile group.
Sensor Development for Environmental or Ex Vivo Biological Matrix Monitoring
The development of sensors for the rapid and selective detection of environmental pollutants and biologically relevant molecules is a growing area of research.
Fluorescent Sensors: Aza-aromatics, including acridine derivatives, often exhibit fluorescence, a property that can be harnessed for sensor development. pubcompare.aisigmaaldrich.comrsc.org Various fluorescent sensors have been developed for the detection of polycyclic aromatic hydrocarbons (PAHs) and other pollutants in environmental samples. researchgate.netrsc.orgrazi.ac.irresearchgate.net These sensors often rely on mechanisms such as fluorescence quenching or enhancement upon interaction with the target analyte. For instance, a reusable fluorescent sensor array has been proposed for the detection of multiple PAHs with high accuracy and low detection limits. researchgate.net While not specific to this compound, these approaches demonstrate the feasibility of developing fluorescent probes for its detection.
The fluorescence properties of acridine and its derivatives are often dependent on the solvent environment. sigmaaldrich.com For example, the fluorescence intensity of acridine is moderately strong in aqueous solutions but weak in hydrocarbon solvents. sigmaaldrich.com This solvatochromic behavior could be exploited in sensor design.
Hyphenated Techniques for Comprehensive Sample Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. rsc.orgyoutube.comwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. rsc.orgyoutube.comwikipedia.org A novel method for the determination of azaarenes, including benz[c]acridine, in vegetable oils and animal fats has been developed using liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). nih.gov This method demonstrated high sensitivity, with limits of quantification (LOQ) in the range of 2-25 ng/kg, and high analyte recovery rates (70.7-98.7%). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a cornerstone for azaarene analysis. nih.govresearchgate.net The use of high-resolution mass spectrometry, such as time-of-flight (TOF) MS, coupled with GC (GC-TOF-MS) can provide accurate mass measurements, aiding in the identification of unknown compounds and the elucidation of fragmentation pathways. mdpi.comnih.gov The analysis of chemical constituents in various natural extracts has been successfully performed using GC-MS, showcasing its broad applicability. scispace.comrjptonline.org
Table 2: Performance of LC-APCI-MS/MS for the Determination of Azaarenes in Oils
| Analyte | Limit of Quantification (LOQ) (ng/kg) | Analyte Recovery Rate (%) | Linearity (r) |
|---|---|---|---|
| Benz[a]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| Dibenz[a,i]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| Benz[c]acridine | 2 - 25 | 70.7 - 98.7 | > 0.97 |
| Dibenz[a,j]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| 7,9-Dimethylbenz[c]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| Dibenz[a,h]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| Dibenz[a,c]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
| Dibenz[c,h]acridine | Data not specified | 70.7 - 98.7 | > 0.97 |
Data from a study on the determination of azaarenes in refined and cold-pressed vegetable oils and animal fats. nih.gov
Ix. Future Directions and Emerging Research Avenues for Benz C Acridine 7 Carbonitrile
Integration into Supramolecular Assemblies and Nanosystems
The planar, aromatic nature of the benz(c)acridine core is a foundational characteristic that makes its derivatives, including Benz(c)acridine-7-carbonitrile, prime candidates for the construction of ordered molecular systems. The future in this area lies in harnessing non-covalent interactions to build functional supramolecular assemblies and nanosystems.
Acridine (B1665455) and its derivatives are well-documented building blocks in supramolecular chemistry and crystal engineering. scielo.org.mx Their rigid planarity facilitates π-π stacking interactions, which, along with hydrogen bonding and other weak forces, can direct the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures. nih.gov For this compound, the nitrogen atom in the acridine ring and the nitrile group can both act as hydrogen bond acceptors, providing specific, directional control in the formation of co-crystals and other molecular aggregates. scielo.org.mx
Future research will likely focus on:
Co-crystal Engineering: Systematically combining this compound with complementary molecules (hydrogen bond donors) to create co-crystals with tailored photophysical or electronic properties.
Liquid Crystals: Investigating the potential of appropriately modified this compound derivatives to form liquid crystalline phases, where molecules exhibit long-range orientational order.
Nanosystem Formulation: Using supramolecular pre-organization as a template for creating carbon-nitrogen-based functional nanomaterials. arxiv.org Techniques involving the self-assembly of precursors followed by processes like carbonization could yield novel materials for applications in catalysis or electronics.
The ability to control the arrangement of molecules at the nanoscale is critical for developing next-generation materials, and the structural features of this compound make it a promising scaffold for such endeavors.
Development of Novel Synthetic Strategies for Complex Benz(c)acridine Architectures
While classical methods for acridine synthesis, such as the Bernthsen synthesis, are well-established, future research will focus on developing more efficient, versatile, and environmentally benign strategies to create complex molecular architectures based on the this compound core. pharmaguideline.comyoutube.com The goal is to move beyond simple derivatives to construct highly functionalized and multi-component systems.
Modern synthetic organic chemistry offers a powerful toolkit for this purpose:
Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more reactants to form a complex product in a single step are highly efficient. nih.gov Strategies involving the condensation of aldehydes, 1-naphthylamine (B1663977), and a third component have been successfully used for synthesizing benzo[c]acridine derivatives and could be adapted to incorporate or build upon the 7-carbonitrile structure. scielo.org.mxresearchgate.net
Catalyst-Driven Innovations: The use of novel catalysts is a key area of development. Nanoporous acid catalysts (e.g., SBA-Pr-SO3H) and metal catalysts (e.g., Co/C from rice husks) have been shown to promote the synthesis of acridine derivatives under green conditions, such as solvent-free or microwave-assisted reactions. scielo.org.mxrsc.org
C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been applied to the dihydrobenzo[c]acridine series, allowing for the direct introduction of functional groups like alkoxy moieties. researchgate.netyoutube.com Applying this logic to the this compound scaffold could enable the late-stage, regioselective introduction of various substituents, rapidly generating libraries of complex molecules.
Modular and Cascade Approaches: Recent innovations include modular methods that integrate photochemical steps with copper-mediated cascade annulations to assemble diverse acridine structures from simple precursors. chemistryviews.org Such strategies offer a high degree of flexibility for creating unsymmetrical and multi-substituted derivatives.
| Synthetic Strategy | Key Features | Potential Advantages for Complex Architectures | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot synthesis combining ≥3 reactants. | High efficiency, reduced waste, rapid access to complexity. | scielo.org.mxnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, greener conditions. | rsc.org |
| C-H Activation | Direct functionalization of C-H bonds, often using a transition metal catalyst. | High atom economy, late-stage functionalization, access to novel derivatives. | researchgate.net |
| Photochemical/Cascade Synthesis | Integration of light-induced steps with metal-catalyzed cascade reactions. | Modular assembly, access to diverse and unsymmetrical structures. | chemistryviews.org |
High-Throughput Screening Methodologies for Structure-Function Relationships in Academic Settings
To unlock the full potential of this compound and its derivatives, particularly in medicinal chemistry and materials science, it is essential to understand the relationship between molecular structure and function. High-throughput screening (HTS) provides the means to rapidly evaluate large libraries of compounds, identifying "hits" with desired properties and building robust structure-activity relationship (SAR) models. chemdiv.com
The acridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with biological targets like DNA and various enzymes. jppres.com HTS campaigns have successfully identified acridine derivatives as potent inhibitors of protein kinases such as Haspin and DYRK2. nih.govnih.gov These studies screen thousands of compounds to find initial hits, which are then chemically modified to explore the SAR and optimize potency and selectivity. nih.gov
Future academic research focused on this compound could employ HTS for:
Kinase Inhibitor Discovery: Developing focused libraries around the this compound core and screening them against panels of kinases to identify novel inhibitors for cancer or other diseases. nih.gov
Antimicrobial Drug Discovery: Screening derivatives for activity against various strains of bacteria, fungi, or parasites.
Materials Discovery: Adapting HTS methods to screen for photophysical properties, such as fluorescence or phosphorescence, to identify novel dyes, sensors, or components for organic light-emitting diodes (OLEDs).
The combination of combinatorial synthesis (enabled by the novel strategies in section 9.2) and HTS will be a powerful engine for discovering new functions and applications for this class of molecules.
Theoretical Prediction of Unexplored Reactivity and Applications
Computational chemistry and theoretical modeling are indispensable tools for guiding experimental research, saving time and resources by predicting molecular properties and reactivity. For a molecule like this compound, these methods can provide deep insights into its behavior and suggest unexplored applications.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. DFT calculations have been used to study the vibrational spectra of acridine, with results showing good agreement with experimental data. nih.gov Such computational studies can be extended to this compound to:
Predict Spectroscopic Properties: Calculate theoretical UV-Vis, IR, and NMR spectra to aid in characterization and understand electronic transitions.
Map Reactivity: Determine electron density distributions, molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions.
Elucidate Mechanisms: Model reaction pathways to understand the mechanisms of known reactions and predict the feasibility of new transformations.
Furthermore, in silico techniques like molecular docking are crucial in drug discovery. jppres.com These methods predict how a ligand (e.g., a this compound derivative) might bind to the active site of a protein target. By screening compounds virtually against protein structures, researchers can prioritize which derivatives to synthesize and test, accelerating the discovery of new therapeutic agents. jppres.com
Role of this compound in Interdisciplinary Research Fields (e.g., astrochemistry)
The study of this compound is not confined to chemistry and biology; its fundamental structure as a Polycyclic Aromatic Nitrogen Heterocycle (PANH) makes it relevant to more diverse fields, such as astrochemistry.
Astrochemistry seeks to understand the chemical composition and processes of the universe. While Polycyclic Aromatic Hydrocarbons (PAHs) are thought to be widespread in the interstellar medium (ISM), there is growing evidence for the presence of their nitrogen-containing analogs, PANHs. arxiv.orgescholarship.org
Meteoritic Evidence: PANHs, including molecules related to nucleobases, have been detected in meteorite samples, suggesting they can be formed in extraterrestrial environments. nasa.govescholarship.org
Spectroscopic Clues: Certain unidentified infrared (UIR) emission bands observed from interstellar space, particularly a feature at 6.2 µm, are not well explained by pure PAHs. Theoretical models suggest that the incorporation of nitrogen into the aromatic rings of PAHs could account for this spectral feature. escholarship.orgastrobiology.com
As a complex, multi-ring PANH, this compound represents a class of molecule that could potentially exist in interstellar or circumstellar environments. Future research in this interdisciplinary area could involve:
Laboratory Astrophysics: Recording the infrared and electronic spectra of this compound under astrophysically relevant conditions (e.g., in cryogenic ices) to provide reference data for astronomical searches with telescopes like the James Webb Space Telescope. nasa.gov
Formation Pathway Modeling: Developing theoretical models to explore potential gas-phase or solid-state formation pathways for complex PANHs like benz(c)acridines in interstellar clouds or protoplanetary disks. arxiv.org
While speculative, exploring the potential role of molecules like this compound in the cosmos connects laboratory chemistry with fundamental questions about the origin of molecular complexity in the universe. escholarship.org
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Benz(c)acridine-7-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor aromatic amines or nitriles under catalytic conditions. For example, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling may be employed, similar to methods used for benzoyl chloride derivatives . Optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst loading (e.g., 5–10 mol% Pd). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use Class I, Type B biological safety hoods to minimize inhalation exposure . Dust suppression techniques (e.g., wet cleaning, HEPA-filtered vacuums) are mandatory during cleanup . Personal protective equipment (PPE) should include nitrile gloves, lab coats, and ANSI-approved eyewear. Refer to OSHA standards (29 CFR 1910.132) for hazard-specific PPE training .
Q. How can researchers validate the purity of this compound using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-reference data with NIST-standardized libraries for polycyclic aromatic nitriles . For example, compare observed IR carbonyl stretches (e.g., ~2220 cm⁻¹ for nitrile groups) to published spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in chromatographic data for this compound derivatives?
- Methodological Answer : Discrepancies in HPLC or GC retention times may arise from isomerization or impurities. Use orthogonal methods:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .
- GC-MS : Splitless injection, helium carrier gas, and electron ionization (EI) for fragmentation patterns .
- Validate against certified reference materials (CRMs) and quantify uncertainty using calibration curves .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and reactive sites. Compare HOMO-LUMO gaps with experimental kinetic data to assess nucleophilic/electrophilic behavior. Solvent effects are modeled via polarizable continuum models (PCM) .
Q. What experimental designs minimize bias in studying the photostability of this compound?
- Methodological Answer : Design a controlled light-exposure study:
- Variables : UV intensity (e.g., 365 nm), exposure duration (0–48 hrs), and solvent (e.g., dichloromethane vs. methanol).
- Controls : Dark-stored samples and radical scavengers (e.g., TEMPO) to assess oxidative degradation.
- Analysis : Track degradation via LC-MS and quantify half-life using first-order kinetics .
Key Considerations for Experimental Reproducibility
- Literature Review : Distinguish primary sources (e.g., synthesis protocols in peer-reviewed journals) from secondary compilations .
- Data Transparency : Report uncertainties in measurements (e.g., ±0.1°C for melting points) and raw data archiving .
- Ethical Citation : Use tools like Zotero or EndNote to manage references and avoid plagiarism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
